molecular formula C23H21ClN2O3S B2653666 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 946349-13-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No. B2653666
CAS RN: 946349-13-9
M. Wt: 440.94
InChI Key: RIBXFYIMNPTIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Recognition

One study detailed the synthesis of compounds bearing a sulfonamide fragment, demonstrating their potential in molecular recognition processes. These compounds, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, were synthesized and tested for in vitro anti-cancer activity against various cancer cell lines. They significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting a mechanism mediated by the activation of p38. This showcases the compound's role in synthesizing derivatives with potential therapeutic applications (Cumaoğlu et al., 2015).

Anticancer Agents

Another significant application involves the synthesis of tetrahydroisoquinoline derivatives as potential anticancer agents. These derivatives, maintaining the tetrahydroisoquinoline moiety with modifications, have shown potent cytotoxicity against breast cancer cell lines. This research underscores the therapeutic potential of these compounds in developing novel and safer anticancer drugs (Redda et al., 2010).

Molecular Structure Analysis

The structural analysis of related compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide, has provided insights into their molecular conformation and potential biological activity. The study revealed how the amide H atom's positioning can influence receptor molecule interactions, offering a deeper understanding of the compound's biological mechanisms (Gowda et al., 2007).

Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, including derivatives similar to the subject compound, have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme crucial for protein synthesis. These inhibitors' action mechanisms, dependent on metal concentration, highlight their potential in developing new therapeutic agents targeting MetAP (Huang et al., 2006).

Catalysis and Heterocyclic Chemistry

The compound and its derivatives have also found applications in catalysis and the synthesis of heterocyclic compounds. For example, ynamides bearing a sulfonamide moiety reacted with benzophenone imines, leading to the selective formation of polysubstituted dihydroquinolines. This method facilitates the preparation of quinolines and amidines, demonstrating the compound's versatility in synthetic organic chemistry (Kuroda et al., 2013).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c24-21-11-5-4-9-19(21)16-30(28,29)25-20-13-12-17-10-6-14-26(22(17)15-20)23(27)18-7-2-1-3-8-18/h1-5,7-9,11-13,15,25H,6,10,14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBXFYIMNPTIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.